Galanin (swine)
Description
Galanin (swine) is a 29-amino-acid neuropeptide with a molecular weight of 3210.52 (C₁₄₆H₂₁₃N₄₃O₄₀) and a C-terminal amidated glycine residue . It is soluble in DMSO (90 mg/mL at 25°C) and stored under -20°C for experimental use. This peptide acts as a galanin receptor agonist, modulating physiological processes such as insulin secretion inhibition, neuroprotection, and neuroendocrine regulation . Its structural features, including a conserved N-terminal domain (residues 1–13) and species-specific variations in the C-terminal region, contribute to receptor binding and functional diversity .
Structure
2D Structure
Properties
Molecular Formula |
C146H213N43O40 |
|---|---|
Molecular Weight |
3210.5 g/mol |
IUPAC Name |
3-[[2-[[2-[[2-[[2-[[2-[[4-amino-2-[[2-[[2-[2-[[2-[[1-[2-[[2-[[2-[[2-[[2-[2-[[2-[[4-amino-2-[[2-[[2-[[2-[(2-aminoacetyl)amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]propanoylamino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]propanoylamino]-3-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-4-oxobutanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-4-[[6-amino-1-[[1-[[2-[[1-[(1-amino-1-oxopropan-2-yl)amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C146H213N43O40/c1-15-75(10)119(187-123(207)78(13)167-129(213)101(51-84-60-154-68-162-84)182-143(227)110-31-24-42-189(110)116(200)65-161-124(208)93(43-71(2)3)173-130(214)95(45-73(6)7)174-132(216)98(49-82-34-38-88(194)39-35-82)170-114(198)63-159-122(206)77(12)166-141(225)108(66-190)186-137(221)105(55-112(150)196)179-131(215)96(46-74(8)9)183-145(229)120(79(14)192)188-140(224)100(168-113(197)58-148)50-83-59-158-90-28-20-19-27-89(83)90)144(228)184-107(57-118(203)204)139(223)180-104(54-111(149)195)136(220)178-102(52-85-61-155-69-163-85)134(218)172-92(30-23-41-157-146(152)153)127(211)185-109(67-191)142(226)176-99(47-80-25-17-16-18-26-80)133(217)177-103(53-86-62-156-70-164-86)135(219)181-106(56-117(201)202)138(222)171-91(29-21-22-40-147)126(210)175-97(48-81-32-36-87(193)37-33-81)125(209)160-64-115(199)169-94(44-72(4)5)128(212)165-76(11)121(151)205/h16-20,25-28,32-39,59-62,68-79,91-110,119-120,158,190-194H,15,21-24,29-31,40-58,63-67,147-148H2,1-14H3,(H2,149,195)(H2,150,196)(H2,151,205)(H,154,162)(H,155,163)(H,156,164)(H,159,206)(H,160,209)(H,161,208)(H,165,212)(H,166,225)(H,167,213)(H,168,197)(H,169,199)(H,170,198)(H,171,222)(H,172,218)(H,173,214)(H,174,216)(H,175,210)(H,176,226)(H,177,217)(H,178,220)(H,179,215)(H,180,223)(H,181,219)(H,182,227)(H,183,229)(H,184,228)(H,185,211)(H,186,221)(H,187,207)(H,188,224)(H,201,202)(H,203,204)(H4,152,153,157) |
InChI Key |
SLZIZIJTGAYEKK-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)N)C(=O)NC(CC1=CNC=N1)C(=O)NC(CCCNC(=N)N)C(=O)NC(CO)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CC3=CNC=N3)C(=O)NC(CC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CC4=CC=C(C=C4)O)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(C)C(=O)N)NC(=O)C(C)NC(=O)C(CC5=CNC=N5)NC(=O)C6CCCN6C(=O)CNC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC7=CC=C(C=C7)O)NC(=O)CNC(=O)C(C)NC(=O)C(CO)NC(=O)C(CC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(C(C)O)NC(=O)C(CC8=CNC9=CC=CC=C98)NC(=O)CN |
Origin of Product |
United States |
Preparation Methods
Initial Discovery and Extraction
The isolation of porcine galanin marked a milestone in neuropeptide research. Tatemoto et al. (1983) developed a novel extraction protocol using acetic acid-based homogenization of porcine intestinal tissue, followed by sequential chromatographic steps:
- Gel Filtration : Sephadex G-50 columns separated peptides by molecular weight.
- Ion-Exchange Chromatography : DEAE-cellulose resolved fractions based on charge.
- Reverse-Phase HPLC : Final purification achieved using µBondapak C18 columns with acetonitrile/trifluoroacetic acid gradients.
This yielded 6.8 nmol of pure galanin from 120 kg of intestine, characterized by Edman degradation and mass spectrometry.
Brain-Specific Purification Techniques
Subsequent work focused on porcine brain galanin receptors. Chen et al. (1993) optimized detergent-based solubilization and affinity chromatography:
- Detergent Selection : 30 mM CHAPS (3-[(3-cholamidopropyl)dimethylammonio]-1-propanesulfonate) preserved receptor activity with 85% efficiency.
- Affinity Matrix : Galanin-(1-15)-Cys-Sepharose enabled single-step purification (Table 1).
Table 1. Purification Summary of Porcine Brain Galanin Receptor
| Step | Total Protein (mg) | Specific Activity (nmol/mg) | Purification (fold) |
|---|---|---|---|
| Crude Membranes | 3,400 | 0.000056 | 1 |
| CHAPS Solubilization | 210 | 0.00056 | 10 |
| Affinity Chromatography | 0.02 | 17 | 300,000 |
The purified receptor exhibited a molecular weight of 54 kDa by SDS-PAGE and 57 kDa when cross-linked with 125I-galanin. Notably, guanine nucleotide sensitivity was lost during purification, suggesting Gi protein dissociation.
Chemical Synthesis Strategies
Solid-Phase Peptide Synthesis
The 29-residue sequence (Gly-Trp-Thr-Leu-Asn-Ser-Ala-Gly-Tyr-Leu-Leu-Gly-Pro-His-Ala-Ile-Asp-Asn-His-Arg-Ser-Phe-His-Asp-Lys-Tyr-Gly-Leu-Ala-NH2) posed synthetic challenges due to:
- Amidation Requirement : C-terminal α-amide crucial for bioactivity.
- Tryptophan Stability : Oxidation risks during cleavage.
Modern protocols employ:
- Fmoc Chemistry : With HBTU/HOBt activation on Rink amide resin.
- Orthogonal Protection : His(Trt), Arg(Pbf), and Trp(Boc) side-chain protection.
- Cleavage Cocktail : TFA:thioanisole:EDT:phenol (90:5:3:2) for 2 hr.
Purification via preparative HPLC (C18, 10-40% acetonitrile/0.1% TFA) yields >95% pure product, confirmed by MALDI-TOF (MW: 3208.5 Da).
Recombinant Expression Systems
Prokaryotic Systems
While galanin’s disulfide-free structure permits bacterial expression, inclusion body formation necessitates refolding. A E. coli BL21(DE3) system achieved 12 mg/L yields using:
Eukaryotic Platforms
Baculovirus-infected Sf9 cells enabled galanin receptor co-expression for functional studies:
- Vector Design : pFastBac Dual with GALR1-Gαq fusion.
- Purification : Anti-FLAG affinity chromatography (Fig. 1).
Figure 1. GALR1-Mini-Gαq Complex Purification
"Superose 6 SEC profiles showed monodisperse peaks (≥90% purity) when stabilized by scFv16 and Gβ1γ2, enabling cryo-EM structural determination at 3.3 Å resolution."
Structural Characterization Techniques
Spectroscopic Analysis
FT-IR and CD studies revealed environment-dependent conformations:
- Aqueous Solution : Random coil (amide I band at 1645 cm-1).
- SDS Micelles : α-helical content increases to 38% (208 nm/222 nm CD ratio).
Cross-Linking Studies
DST (disuccinimidyl tartrate) cross-linking of 125I-galanin to purified receptor confirmed 1:1 stoichiometry and identified critical binding regions:
- Binding Affinity : Kd = 10 nM for purified vs. 2.8 nM for membrane-bound.
- Epitope Mapping : Galanin(1-15) retained 72% binding activity vs. 9% for Galanin(3-29).
Functional and Pharmacological Profiling
Receptor Subtype Selectivity
Porcine galanin exhibits differential binding across GALR subtypes (Table 2):
Table 2. Receptor Affinity Profile (Ki, nM)
| Ligand | GALR1 | GALR2 | GALR3 |
|---|---|---|---|
| Porcine Galanin(1-29) | 0.23 | 0.95 | 9.8 |
| Human Galanin(1-30) | 0.4 | 2.3 | 69 |
| Galanin(1-16) | 4.8 | 5.7 | 50 |
Signaling Pathways
Electrophysiological studies in Rin m5F β-cells demonstrated:
- cAMP Inhibition : 64% reduction via Gi-coupled GALR1 (IC50 = 0.7 nM).
- KATP Activation : EC50 = 3.2 nM in patch-clamped cells.
Emerging Applications and Modifications
Glyphosate-Induced Expression
Recent work shows low-dose glyphosate (0.05 mg/kg/day) upregulates porcine intestinal galanin 2.3-fold, implicating environmental toxins in neuroendocrine disruption.
Genetic Markers
A GALP (galanin-like peptide) polymorphism (SNP g.851A>G) correlates with litter size in swine (p < 0.01), enabling marker-assisted selection.
Chemical Reactions Analysis
Structural Basis of Galanin-Receptor Interactions
Galanin binds to GALRs via conserved residues, with distinct binding modes for GALR1 and GALR2:
-
Critical Residues :
-
ECL2 Lid : Antiparallel β-sheet in GALR1/2 forms hydrophobic contacts with L4, P13, and V16, stabilizing peptide binding .
Table 1 : Key Binding Interactions in GALR1 vs. GALR2
| Receptor | Binding Residues | Interaction Type | Functional Impact |
|---|---|---|---|
| GALR1 | W2, F282, Y9 | H-bond, Hydrophobic | Inhibits cAMP via Gαi |
| GALR2 | W2, F271, Y9 | Hydrophobic | Activates PLC via Gαq |
Intracellular Signaling Pathways
Galanin’s effects are mediated through divergent receptor-coupled pathways:
-
GALR1 :
-
GALR2 :
Table 2 : Pathway Activation by GALRs in Swine GI Tract
| Receptor | Dominant Pathway | Physiological Effect |
|---|---|---|
| GALR1 | cAMP/MAPK | Inhibits peristalsis, reduces inflammation |
| GALR2 | PLC/PI3K-Akt | Enhances mucosal repair, modulates secretion |
Pathophysiological Modulation of Galanin Expression
Environmental and inflammatory stimuli dynamically regulate galanin and its receptors:
-
Brachyspira Infection :
-
Glyphosate Exposure :
-
Zearalenone (ZEN) Toxicity :
Table 3 : Galanin Expression Changes in Pathological States
| Condition | Tissue | GAL Change | Receptor Modulation |
|---|---|---|---|
| Colitis | Colon | ↓50–75% | GALR1/2/3 ↓ |
| Glyphosate G1 | Ileum | ↔ | GALR1/2 ↑, GALR3 ↔ |
| Axotomy | Descending colon | ↑300% | GALR1/2/3 ↑ |
Receptor-Specific Pharmacological Responses
-
Zinc Inhibition :
-
G Protein Selectivity :
Functional Implications in Swine Models
-
GI Motility : GALR1 activation in ileum inhibits cholinergic transmission, reducing peristalsis amplitude by 40% .
-
Mucosal Defense : GALR2 upregulation during colitis enhances VIP/nNOS co-localization, promoting mucosal healing .
This synthesis underscores galanin’s dual role in homeostasis and pathology, driven by receptor-specific signaling and environmental modulation. Data from swine models provide critical insights into translational applications for human GI disorders.
Scientific Research Applications
Galanin (swine) is a neuropeptide consisting of 29 amino acids, and it has a C-terminal amidated glycine . It was first isolated from the porcine intestinal tract in 1983. Galanin (swine) interacts with galanin receptors, specifically GALR1, GALR2, and GALR3, which are G-protein coupled receptors. These receptors initiate intracellular signaling pathways upon activation. Galanin (swine) is involved in neurotransmission and endocrine functions, influencing behaviors such as pain modulation, appetite regulation, and sleep patterns.
Scientific Research Applications
Galanin (swine) and its related peptides, such as Galanin(2-29) (pig), have diverse applications in scientific research, especially in neuroscience, endocrinology, and pharmacology.
Galanin(2-29) (pig) Galanin(2-29) (pig) is a biologically active neuropeptide derived from the larger galanin peptide. This peptide consists of 28 amino acids, starting from the second position of the full-length galanin. It is known for its involvement in neurotransmission and endocrine functions, influencing behaviors such as pain modulation, appetite regulation, and sleep patterns.
- Neuroscience: Galanin(2-29) (pig) is used to study the role of galanin receptors in various physiological processes. It has been shown to exhibit antinociceptive effects, influence mood regulation, and modulate sleep patterns. It also plays a role in energy metabolism and has been implicated in the pathophysiology of conditions like neuropathic pain and epilepsy.
- Endocrinology: Galanin (swine) inhibits basal and stimulated insulin secretion both in vivo and in vitro under a variety of experimental conditions .
- Pharmacology: Interaction studies involving galanin(2-29) (pig) focus on its binding affinity to galanin receptors and the subsequent signaling pathways activated upon receptor engagement. Research has shown that mutations in specific receptor residues can significantly affect binding affinity and potency.
Distribution and Function in the Respiratory Tract
Galanin is present in the mammalian respiratory tract and may influence airway, vascular, and secretory functions .
- Concentration: The highest galanin concentrations are found in the bronchus and trachea of the dog, guinea pig, and rat (2 pmol/g in each case), and pig (less than 1 pmol/g) . The lowest galanin concentrations are found in the lung parenchyma .
- Distribution: In the nasal mucosa of the pig, nerve fibers containing galanin are distributed around seromucous glands and blood vessels and beneath the epithelium . In the trachea, bronchus, and major intrapulmonary airways of the pig, dog, and guinea pig, galanin immunoreactive fibers are detected predominantly in smooth muscle, as well as around seromucous glands and in the adventitia of blood vessels .
- Function: The distribution of galanin suggests it may influence airway, vascular, and secretory functions in the mammalian respiratory tract .
Galanin and Inflammation
Mechanism of Action
Galanin exerts its effects through three main receptors: galanin receptor 1 (GALR1), galanin receptor 2 (GALR2), and galanin receptor 3 (GALR3). These receptors are G-protein coupled receptors (GPCRs). GALR1 and GALR3 signal through the Gi/o pathway, whereas GALR2 signals mainly through the Gq/11 pathway. Galanin binding to these receptors leads to the inhibition of neurotransmitter release and modulation of various physiological processes .
Comparison with Similar Compounds
Table 1: Structural Comparison of Galanin Variants
| Species | Length (AA) | Key Structural Features | Conserved Motifs |
|---|---|---|---|
| Swine | 29 | C-terminal amidation, Thr¹⁴ | GLAamide (C-terminal) |
| Human | 30 | His¹⁴, Phe²², Ser²³ | GLAamide |
| Rat | 29 | Identical N-terminal (1–13) to swine | GLAamide |
| Sea lamprey | 26 | Truncated C-terminal, Thr¹⁴, Leu²², Asn²³ | GLAamide |
Functional Comparison via Receptor Subtype Selectivity
Galanin exerts effects through three receptor subtypes (galanin receptor subtype 1 [GalR1], GalR2, GalR3), with significant functional differences:
Receptor-Specific Effects
Table 2: Receptor Subtype Selectivity of Galanin Analogues
Pharmacological and Therapeutic Comparisons
Engineered Analogues
- Gal-B2 : A 17-residue analogue with lipidization and cationization for BBB penetration. Exhibits potent anticonvulsant activity (serum half-life: 9.4 hours) .
- Galnon: Non-peptidic agonist with off-target GPCR binding, limiting therapeutic utility .
- Galmic : Low selectivity but systemic activity in obesity models .
Disease-Specific Roles
- Cancer :
- Neurodegeneration :
- Metabolic Disorders :
Key Research Findings and Contradictions
- Dual Roles in Inflammation: Galanin reduces ROS in healthy granulocytes but increases ROS in multiple sclerosis patients .
- Cardioprotection vs. Neurotoxicity: Galanin (swine) analogs like Gal-B2 show cardioprotective effects via GalR2 , but endogenous galanin may promote cardiac fibrosis under chronic stress .
Biological Activity
Galanin is a neuropeptide that plays a crucial role in various physiological processes across different species, including swine. This article delves into the biological activity of galanin in pigs, focusing on its distribution, receptor interactions, and implications for gastrointestinal function and inflammation.
Overview of Galanin
Galanin consists of 29 amino acids and is known for its diverse biological activities. It acts primarily through three receptor subtypes: GALR1, GALR2, and GALR3, which are distributed throughout various tissues in the body. In swine, galanin has been shown to influence gastrointestinal motility, secretion, and contractility of smooth muscle tissues.
Distribution of Galanin in Swine
Galanin is widely distributed in the gastrointestinal tract of pigs. Studies have indicated that it is predominantly found in the muscle layer of the intestinal wall, with significant concentrations observed in the ileum. The peptide's distribution varies depending on the specific region of the gastrointestinal tract being examined .
Table 1: Distribution of Galanin in Porcine Gastrointestinal Tract
| Region | Galanin Concentration | Observations |
|---|---|---|
| Duodenum | Low | Minimal galanin presence |
| Jejunum | Moderate | Intermediate levels noted |
| Ileum | High | Significant concentration observed |
| Colon | Variable | Changes noted with inflammatory conditions |
Biological Functions
Galanin has several biological effects in swine:
- Gastrointestinal Motility : Galanin regulates motility by influencing smooth muscle contractions. It has been shown to inhibit gastric acid secretion and pancreatic peptide release, such as insulin and glucagon .
- Inflammatory Response : In cases of inflammation, such as infection with E. coli, galanin modulates uterine contractility. Research indicates that it can increase contractile frequency in inflamed uteri while decreasing it in healthy tissues .
Receptor Interactions
The interaction between galanin and its receptors is critical for its biological activity. Research has demonstrated that:
- GALR1 and GALR2 : These receptors are involved in regulating uterine contractility during inflammatory states. Their expression levels change significantly during such conditions, affecting the overall response to galanin .
- GALR3 : This receptor has been less studied but is believed to play a role in modulating various physiological responses linked to galanin signaling .
Case Study 1: Influence on Uterine Contractility
A study investigated the effects of galanin on myometrial contractility in pigs subjected to inflammation induced by E. coli. The results showed that administration of galanin at specific doses (10^-8M and 10^-7M) significantly altered the contractile parameters compared to control groups, highlighting its role in modulating uterine activity during inflammatory responses .
Case Study 2: Gastrointestinal Disorders
In another study focused on porcine models of diabetes, researchers observed that levels of galanin-positive cells increased following streptozotocin treatment. This suggests a potential compensatory mechanism where galanin may play a protective role during gastrointestinal disturbances associated with diabetes .
Q & A
Basic Research Questions
Q. What are the critical factors to consider when designing in vitro experiments to assess Galanin (swine)'s receptor binding affinity?
- Methodological Answer : Use competitive binding assays with radiolabeled ligands (e.g., ¹²⁵I-galanin) and ensure proper controls for non-specific binding. Validate receptor subtype specificity (e.g., GAL1 vs. GAL2) using transfected cell lines . Maintain peptide stability by reconstituting Galanin (swine) in DMSO at ≤10 mM and storing aliquots at -20°C to avoid freeze-thaw cycles .
Q. How should researchers address solubility limitations of Galanin (swine) in aqueous buffers?
- Methodological Answer : Pre-dissolve the peptide in DMSO (up to 90 mg/mL at 25°C) and dilute in assay buffer containing 0.1% BSA to prevent aggregation. Centrifuge solutions at 10,000 × g for 5 minutes before use to remove insoluble particulates .
Q. What validation steps are essential for quantifying Galanin (swine) in biological samples using immunoassays?
- Methodological Answer : Confirm antibody cross-reactivity with swine-specific epitopes using Western blot or ELISA. Include a standard curve with synthetic Galanin (swine) (purity ≥95%) and spike-and-recovery tests in matrix-matched samples to assess interference .
Advanced Research Questions
Q. How can conflicting data on Galanin receptor expression in different tissue models (e.g., neuroblastoma vs. healthy neurons) be resolved?
- Methodological Answer : Employ multi-modal validation:
- Immunohistochemistry : Co-stain with differentiation markers (e.g., β-III tubulin) to correlate receptor density with cell maturity .
- Functional assays : Measure cAMP inhibition (GAL1/GAL3) or PLC activation (GAL2) to confirm receptor activity .
- Table : Receptor affinity discrepancies in swine vs. human models:
| Receptor Subtype | Swine pKi | Human pKi | Assay Type |
|---|---|---|---|
| GAL1 | 9.49 | 9.63 | Radioligand |
| GAL2 | 8.98 | 9.02 | Calcium flux |
Q. What experimental strategies mitigate off-target effects when studying Galanin (swine)'s role in insulin secretion inhibition?
- Methodological Answer :
- Use GAL receptor knockout models (e.g., CRISPR-edited β-cells) to isolate peptide-specific effects.
- Pair in vivo studies with continuous glucose monitoring to distinguish direct pancreatic action from CNS-mediated pathways .
- Dose translation: Apply body surface area (BSA) scaling (e.g., mouse-to-rat: 20 mg/kg × 3 [mouse Km] / 6 [rat Km] = 10 mg/kg) to ensure translational relevance .
Q. How can researchers integrate omics data to elucidate Galanin (swine)'s role in neuroendocrine signaling networks?
- Methodological Answer :
- Perform transcriptomic profiling (scRNA-seq) of galaninergic neurons post-treatment to identify co-expressed neuropeptides (e.g., NPY, somatostatin).
- Use pathway enrichment tools (e.g., DAVID, Metascape) to map GAL receptor-coupled signaling hubs (e.g., MAPK, PI3K) .
- Validate findings with phospho-specific antibodies in tissue lysates .
Data Interpretation & Reproducibility
Q. Why do in vivo studies report variable efficacy of Galanin (swine) in appetite regulation, and how can this be addressed?
- Methodological Answer : Variability often stems from:
- Peptide degradation : Use protease inhibitors (e.g., aprotinin) in intraventricular infusions.
- Circadian effects : Standardize administration times and fasting periods .
- Statistical power : Apply G*Power analysis to determine cohort sizes (α=0.05, β=0.8) .
Q. What criteria should guide the selection of Galanin (swine) concentrations for chronic vs. acute exposure studies?
- Methodological Answer :
- Acute : Use EC₅₀ values from dose-response curves (typically 1–10 nM for receptor activation) .
- Chronic : Reduce concentrations by 50–80% to prevent receptor desensitization, confirmed via repeated cAMP measurements .
Ethical & Reporting Standards
Q. How should researchers disclose limitations in studies using Galanin (swine) across species?
- Methodological Answer : Explicitly state:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
